molecular formula C3H5ClN4 B2461922 1-(2-Chloroethyl)-1H-tetrazole CAS No. 15284-27-2

1-(2-Chloroethyl)-1H-tetrazole

Cat. No. B2461922
CAS RN: 15284-27-2
M. Wt: 132.55
InChI Key: XHUIIORNGYDUIT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a tetrazole derivative and is also known as Nitrotriazole.

Scientific Research Applications

Gas Sensing Applications

1-(2-Chloroethyl)-1H-tetrazole has been investigated for its gas sensing properties. For instance, a recent study explored the use of WO3/Al2O3/graphite composite materials in a microelectromechanical system (MEMS) gas sensor for detecting 2-chloroethyl ethyl sulfide (2-CEES), a simulant for dichlorodiethyl sulfide (a blistering agent). Key findings include:

Mechanism of Action

Target of Action

1-(2-Chloroethyl)-1H-tetrazole, also known as 1-(2-chloroethyl)tetrazole, is an alkylating agent . Alkylating agents are a group of anticancer chemotherapeutic drugs that work by covalently modifying a variety of intracellular targets . The primary targets of alkylating agents are DNA molecules . They cause alkylation of DNA, impairing its function as a template and blocking replication of new DNA or inhibiting transcription to mRNA for protein synthesis, which are essential for cell survival and function .

Mode of Action

The mode of action of 1-(2-chloroethyl)-1H-tetrazole involves the formation of electrophilic substances when dissolved in aqueous solution, triggering alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . Crosslinking between complementary strands prevents the separation of two DNA strands during replication and thereby halts cell division .

Biochemical Pathways

The biochemical pathways affected by 1-(2-chloroethyl)-1H-tetrazole are primarily related to DNA replication and transcription . By alkylating DNA, the compound disrupts these pathways, leading to cell death. The compound’s effects on these pathways can lead to downstream effects such as apoptosis, or programmed cell death .

Pharmacokinetics

Similar alkylating agents have been found to be highly lipophilic, undergoing hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA and RNA, thus inducing cytotoxicity

Result of Action

The result of the action of 1-(2-chloroethyl)-1H-tetrazole is the disruption of DNA replication and transcription, leading to cell death . This makes it a potential candidate for use as an anticancer agent, as it can target rapidly dividing cancer cells and induce apoptosis .

Action Environment

The action environment of 1-(2-chloroethyl)-1H-tetrazole can influence its efficacy and stability. For instance, the compound’s solubility in water and organic solvents can affect its distribution in the body Additionally, the compound’s stability in various environmental conditions, such as pH and temperature, can impact its effectiveness

properties

IUPAC Name

1-(2-chloroethyl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-1-2-8-3-5-6-7-8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUIIORNGYDUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15284-27-2
Record name 1-(2-chloroethyl)-1H-1,2,3,4-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes 1-(2-chloroethyl)tetrazole interesting for coordination chemistry?

A1: 1-(2-chloroethyl)tetrazole is a versatile ligand capable of coordinating to metal ions through its nitrogen atoms. This can lead to the formation of diverse structures, from mononuclear complexes to extended networks. [, , ] This structural diversity influences the magnetic properties of the resulting materials.

Q2: What kind of magnetic behavior has been observed in complexes containing 1-(2-chloroethyl)tetrazole?

A2: Studies on copper(II) complexes of 1-(2-chloroethyl)tetrazole have revealed interesting magnetic properties. For instance, dichlorobis(1-(2-chloroethyl)tetrazole)copper(II) and its dibromo analogue exhibit ferromagnetic interactions within the copper-halide layers of their structures. [] This highlights the potential of such compounds in developing new magnetic materials.

Q3: Can you elaborate on the structural features of the copper(II) complexes mentioned and how they relate to magnetism?

A3: Both the dichloro and dibromo copper(II) complexes form two-dimensional square grid planes composed of copper ions bridged by halide ions. These layers are separated by layers of 1-(2-chloroethyl)tetrazole ligands. [] This structural arrangement leads to strong magnetic interactions within the copper-halide layers but very weak interactions between the layers, resulting in what are essentially isolated ferromagnetic layers.

Q4: Are there examples of other metal complexes with 1-(2-chloroethyl)tetrazole and what can be said about their structures?

A4: Yes, 1-(2-chloroethyl)tetrazole has also been used to synthesize iron(II) complexes. In the case of hexa[1-(2-chloroethyl)tetrazole]iron(II) di(borotetrafluoride), the iron(II) ions are coordinated by six tetrazole ligands in a high-spin state at room temperature. [] This complex was structurally characterized using both laboratory and synchrotron X-ray powder diffraction data.

Q5: Beyond copper and iron, has 1-(2-chloroethyl)tetrazole been used with other metals?

A5: Research has also explored the combination of 1-(2-chloroethyl)tetrazole with polyoxometalates, specifically the [PMo12O40]3- anion. This led to the formation of a layered compound containing both 5- and 6-coordinated copper(II) cations surrounded by the tetrazole ligands. [, ] This demonstrates the potential of using this ligand to create complex architectures incorporating different metal centers.

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